Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-
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Overview
Description
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is an organic compound with the molecular formula C16H10. It is also known by other names such as diphenylbutadiyne and diphenyldiacetylene . This compound is characterized by its unique structure, which includes two benzene rings connected by a butadiyne linkage, making it a member of the polyynes family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] typically involves the coupling of phenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of oxygen or air as the oxidant and a base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylacetylene: Similar structure but with a single triple bond between the phenyl groups.
1,4-Diphenylbutadiene: Contains a butadiene linkage instead of a butadiyne linkage.
1,4-Diphenyl-1,3-butadiene: Similar but with a different arrangement of double bonds.
Uniqueness
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is unique due to its extended conjugated system, which imparts distinct electronic and optical properties . This makes it particularly valuable in the development of advanced materials and in various research applications .
Properties
CAS No. |
653604-08-1 |
---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-2-[4-[2-(2-phenylethynyl)phenyl]buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C32H18/c1-3-13-27(14-4-1)23-25-31-21-11-9-19-29(31)17-7-8-18-30-20-10-12-22-32(30)26-24-28-15-5-2-6-16-28/h1-6,9-16,19-22H |
InChI Key |
FBWIPZCRTPSGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC#CC3=CC=CC=C3C#CC4=CC=CC=C4 |
Origin of Product |
United States |
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